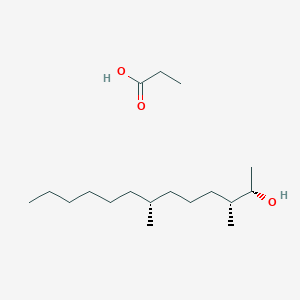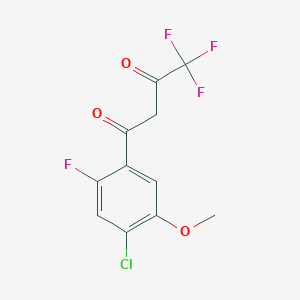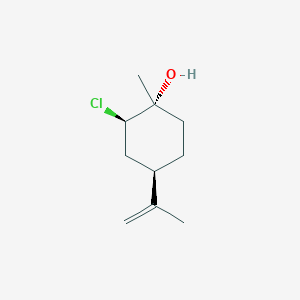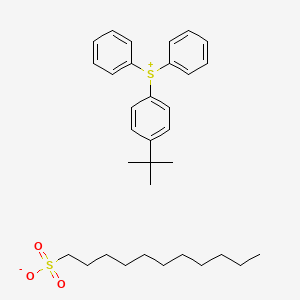
(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique stereochemistry and is often used in the synthesis of pheromones and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid typically involves the use of chiral synthons and enantioselective reactions. One common method is the coupling of optically active C5 and C12 units. The C12 units, such as ®-(+)- and (S)-(+)-1-bromo-2-methylundecane, are prepared from ®-(+)-pulegone. The C5 unit, (2R,3S)-2-methyl-3-tetrahydropyranoxy-1-tosyloxybutane, is derived from (2S,3S)-2-methyl-3-hydroxybutyric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar chiral synthons and enantioselective reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halides and other nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid has numerous scientific research applications. It is widely used in the synthesis of sex pheromones for pine sawflies, which are important for studying insect behavior and developing pest control strategies . Additionally, this compound is used in the synthesis of other biologically active molecules, making it valuable in medicinal chemistry and drug development .
Wirkmechanismus
The mechanism of action of (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a sex pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and organism involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid include other chiral alcohols and esters used in pheromone synthesis, such as (2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate and (2S,3R,7R)-3,7-dimethylpentadecan-2-yl propionate .
Uniqueness: What sets this compound apart is its specific stereochemistry, which is crucial for its biological activity. The unique arrangement of its chiral centers makes it highly effective in its intended applications, particularly in pheromone synthesis and other biological processes .
Eigenschaften
CAS-Nummer |
163530-43-6 |
|---|---|
Molekularformel |
C18H38O3 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid |
InChI |
InChI=1S/C15H32O.C3H6O2/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16;1-2-3(4)5/h13-16H,5-12H2,1-4H3;2H2,1H3,(H,4,5)/t13-,14-,15+;/m1./s1 |
InChI-Schlüssel |
ODSJIZJNZNSWNK-QRWISWEOSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O.CCC(=O)O |
Kanonische SMILES |
CCCCCCC(C)CCCC(C)C(C)O.CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)

![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)

![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)


![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

